Methylcobalamin

Description

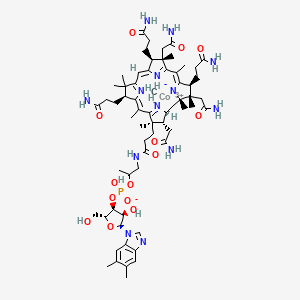

Structure

2D Structure

Properties

Key on ui mechanism of action |

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES. Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. |

|---|---|

CAS No. |

13422-55-4 |

Molecular Formula |

C63H91CoN13O14P |

Molecular Weight |

1344.4 g/mol |

IUPAC Name |

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

InChI Key |

ZFLASALABLFSNM-AZCDKEHOSA-L |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |

Appearance |

Solid powder |

boiling_point |

> 300 °C |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

melting_point |

> 300 |

physical_description |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |

Origin of Product |

United States |

Foundational & Exploratory

The Neuroprotective Mechanisms of Methylcobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin, the active form of vitamin B12, plays a crucial role in the normal functioning of the nervous system. Emerging evidence has highlighted its significant neuroprotective and regenerative capabilities, making it a molecule of interest for the development of therapies targeting a range of neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound. It delves into its role in modulating key signaling pathways, promoting myelination, influencing the S-adenosylmethionine (SAMe) cycle, reducing homocysteine-induced neurotoxicity, and exerting antioxidant effects. This document summarizes quantitative data from preclinical and clinical studies, offers detailed experimental protocols for key assays, and presents visual representations of the core signaling pathways and experimental workflows.

Introduction

Peripheral and central nervous system injuries and diseases pose a significant global health burden. The intricate and often limited capacity of the nervous system for self-repair necessitates the exploration of therapeutic agents that can promote neuronal survival and regeneration. This compound, a naturally occurring and neurologically active form of vitamin B12, has demonstrated considerable promise in this regard. It is essential for cell growth, replication, and the maintenance of the myelin sheath that insulates nerve fibers.[1] This guide aims to provide a comprehensive technical overview of the mechanisms of action through which this compound exerts its neuroprotective effects, with a focus on the data and methodologies relevant to researchers and drug development professionals.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifaceted, involving a complex interplay of biochemical pathways and cellular processes. The core mechanisms can be categorized as follows:

-

Modulation of Signaling Pathways: this compound has been shown to activate pro-survival and pro-regenerative signaling cascades, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2]

-

Promotion of Myelination: It plays a vital role in the synthesis and maintenance of the myelin sheath, a critical component for proper nerve conduction.[1]

-

Role in the S-adenosylmethionine (SAMe) Cycle and Homocysteine Metabolism: As a cofactor for methionine synthase, this compound is integral to the remethylation of homocysteine to methionine, a precursor for the universal methyl donor SAMe. This process is crucial for numerous methylation reactions essential for nervous system function and for mitigating the neurotoxic effects of elevated homocysteine levels.

-

Antioxidant Effects: this compound has been shown to possess antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.[3]

Signaling Pathways in this compound-Mediated Neuroprotection

This compound promotes neurite outgrowth and neuronal survival by activating key intracellular signaling pathways.[2]

The ERK1/2 and Akt Signaling Pathways

The ERK1/2 and Akt signaling cascades are central to cell survival, proliferation, and differentiation. Studies have shown that this compound treatment leads to the phosphorylation and activation of both ERK1/2 and Akt in neuronal cells.[2] This activation is believed to be mediated through the methylation cycle.[2]

Below is a diagram illustrating the proposed signaling pathway:

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methionine_Synthase [label="Methionine Synthase", fillcolor="#FBBC05"]; Homocysteine [label="Homocysteine", fillcolor="#F1F3F4"]; Methionine [label="Methionine", fillcolor="#F1F3F4"]; SAMe [label="S-adenosylmethionine (SAMe)\n(Methylation Cycle)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pERK [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\nNeurite Outgrowth\nNerve Regeneration", shape=ellipse, fillcolor="#F1F3F4"];

This compound -> Methionine_Synthase; Homocysteine -> Methionine_Synthase; Methionine_Synthase -> Methionine; Methionine -> SAMe; SAMe -> PI3K; SAMe -> MEK; PI3K -> Akt; Akt -> pAkt; MEK -> ERK; ERK -> pERK; pAkt -> Neuronal_Survival; pERK -> Neuronal_Survival; }

Caption: this compound's role in the methylation cycle leading to Akt and ERK1/2 activation.Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of this compound in various models of neurological damage.

Table 1: Preclinical Data on this compound's Effects on Nerve Regeneration

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |

| Myelin Sheath Thickness | Sciatic nerve crush injury in mice | 130 µg/kg/day this compound for 21 days | Saline | Significantly thicker myelin sheath in the this compound group (P < 0.05) | [4] |

| Motor Nerve Conduction Velocity (MNCV) | Partial sciatic nerve ligation in rats | 500 µg/kg this compound | Untreated | MNCV improved to 47.63 ± 2.12 m/s in the treated group by day 30, comparable to the sham group (47.86 ± 2.59 m/s) | [5] |

| Compound Muscle Action Potential (CMAP) Recovery | Acrylamide (B121943) neuropathy in rats | 500 µg/kg this compound | Saline | Significantly faster CMAP recovery in the high-dose this compound group | [6] |

| Neuronal Survival | In vitro model of Aβ25-35 induced cytotoxicity in PC12 cells | 1-100 µM this compound | Aβ25-35 only | This compound improved cell viability by decreasing the ratio of apoptotic cells | [3] |

| Neuronal Survival | In vitro model of mutant SOD1-induced motor neuron death | This compound (dose-dependent) | Untreated | Effectively and dose-dependently prevented motor neuron death | [7] |

Table 2: Clinical Data on this compound's Effects in Diabetic Peripheral Neuropathy

| Parameter | Study Population | Treatment Group | Control Group | Outcome | Reference |

| Sural Nerve Conduction Velocity (SNCV) | 90 patients with diabetic neuropathy | 1000 µ g/day oral this compound for 1 year | Placebo | Significant improvement in SNCV in the this compound group (p < 0.0001) | [8] |

| Sural Nerve Action Potential (SNAP) Amplitude | 90 patients with diabetic neuropathy | 1000 µ g/day oral this compound for 1 year | Placebo | Significant improvement in SNAP in the this compound group (p < 0.0001) | [8] |

| Motor and Sensory Nerve Conduction Velocity (Peroneal Nerve) | 30 patients with diabetic neuropathy | 500 µg intramuscular this compound daily for 4 weeks | Pre-treatment baseline | Significant increase in motor and sensory nerve conduction velocity (P < 0.05) | [9] |

| Ulnar Nerve Conduction Velocity | 48 subjects with diabetic polyneuropathy | 1500 µ g/day oral this compound for 24 weeks | Pre-treatment baseline | Significant improvement in ulnar nerve conduction velocity | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Rat Sciatic Nerve Crush Injury

This protocol describes the induction of a sciatic nerve crush injury in a rat model to study peripheral nerve regeneration.

Anesthesia [label="Anesthetize Rat\n(e.g., isoflurane (B1672236) or ketamine/xylazine)"]; Incision [label="Make skin incision over the thigh"]; Exposure [label="Blunt dissect muscles to expose the sciatic nerve"]; Crush [label="Crush the nerve with fine forceps\n(e.g., for 30 seconds, repeat 2x)"]; Suture [label="Suture muscle and skin layers"]; PostOp [label="Post-operative care and administration of this compound or vehicle"]; Assessment [label="Functional and histological assessments at defined time points"];

Anesthesia -> Incision -> Exposure -> Crush -> Suture -> PostOp -> Assessment; }

Caption: Workflow for the rat sciatic nerve crush injury model.Detailed Methodology:

-

Animal Preparation: Adult male Wistar or Sprague-Dawley rats (200-250g) are used. Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

-

Surgical Procedure:

-

Shave and disinfect the lateral aspect of the thigh.

-

Make a skin incision and bluntly dissect the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

-

Carefully free the nerve from surrounding connective tissue.

-

Using fine, non-serrated forceps, apply a consistent crush injury to the nerve for a defined duration (e.g., 30 seconds), often repeated to ensure a complete crush.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Administer analgesics as required. House animals individually to prevent injury to the operated limb.

-

Treatment: Administer this compound (e.g., 65 or 130 µg/kg, intraperitoneally) or saline daily for the duration of the study.[4]

-

Assessment: At predetermined time points (e.g., 7, 14, 21 days), assess functional recovery (e.g., walking track analysis) and perform histological analysis of the sciatic nerve.

Histomorphometric Analysis of Myelinated Nerve Fibers

This protocol details the preparation and analysis of nerve tissue to quantify parameters of nerve regeneration.

Detailed Methodology:

-

Tissue Preparation:

-

At the experimental endpoint, perfuse the animal with 4% paraformaldehyde (PFA).

-

Dissect the sciatic nerve and post-fix in 2.5% glutaraldehyde.

-

Process the nerve tissue for embedding in resin (e.g., Epon).

-

-

Sectioning and Staining:

-

Cut semi-thin (1 µm) cross-sections of the nerve using an ultramicrotome.

-

Stain the sections with toluidine blue.

-

-

Microscopy and Analysis:

-

Capture images of the nerve cross-sections using a light microscope.

-

Using image analysis software (e.g., ImageJ), quantify the following parameters:

-

Number of myelinated axons

-

Axon diameter

-

Myelin sheath thickness

-

G-ratio (axon diameter / fiber diameter)

-

-

In Vitro Model: Neuronal Survival Assay

This protocol describes an in vitro assay to assess the neuroprotective effects of this compound against a neurotoxic insult.

Culture [label="Culture primary neurons or neuronal cell line\n(e.g., PC12 cells)"]; Pre_treatment [label="Pre-treat cells with this compound at various concentrations"]; Insult [label="Induce neurotoxicity\n(e.g., with glutamate (B1630785) or Aβ25-35)"]; Incubation [label="Incubate for a defined period"]; Viability_Assay [label="Assess cell viability\n(e.g., MTT assay, LDH assay, or live/dead staining)"]; Quantification [label="Quantify neuronal survival"];

Culture -> Pre_treatment -> Insult -> Incubation -> Viability_Assay -> Quantification; }

Caption: Workflow for an in vitro neuronal survival assay.Detailed Methodology:

-

Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line (e.g., PC12 cells) in appropriate culture medium.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 24 hours).[3]

-

Neurotoxic Insult: Add a neurotoxic agent such as glutamate or amyloid-beta peptide (Aβ25-35) to the culture medium to induce cell death.[3]

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to the cells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine the percentage of viable cells.

-

LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

-

Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

-

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol outlines the procedure for detecting the activation of ERK1/2 and Akt signaling pathways.

Detailed Methodology:

-

Protein Extraction:

-

Treat neuronal cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound demonstrates significant neuroprotective and neuroregenerative properties through a variety of mechanisms. Its ability to activate pro-survival signaling pathways, promote myelination, and mitigate the neurotoxic effects of homocysteine underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic benefits of this compound for the treatment of neurological disorders. Further research is warranted to fully elucidate the intricate molecular interactions and to optimize its clinical application.

References

- 1. rhp.realhealthproducts.com [rhp.realhealthproducts.com]

- 2. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl B12 protects PC12 cells against cytotoxicity induced by Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Ultra-high dose this compound promotes nerve regeneration in experimental acrylamide neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound prevents mutant superoxide dismutase-1-induced motor neuron death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin B12 Supplementation in Diabetic Neuropathy: A 1-Year, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A prospective, open label, 24-week trial of this compound in the treatment of diabetic polyneuropathy [scirp.org]

The Pivotal Role of Methylcobalamin in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for the transfer of one-carbon units. These pathways are fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation.[1] At the heart of this metabolic network lies methylcobalamin, the neurologically active form of vitamin B12.[2] This technical guide provides an in-depth exploration of the core role of this compound in the one-carbon metabolism pathway, offering detailed information for researchers, scientists, and drug development professionals.

This compound serves as an essential cofactor for the enzyme methionine synthase (MTR), which links the folate and methionine cycles.[3] This enzyme catalyzes the remethylation of homocysteine to methionine, a reaction critical for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[4] Impaired methionine synthase activity, often resulting from this compound deficiency, can lead to elevated homocysteine levels, disruptions in DNA synthesis and methylation, and has been implicated in a range of pathologies, including neurological disorders and megaloblastic anemia.[1][4]

The Core Function of this compound in the Methionine Cycle

The methionine cycle is a critical component of one-carbon metabolism, responsible for regenerating the essential amino acid methionine and producing SAM. This compound plays an indispensable role as a cofactor for methionine synthase, the enzyme that catalyzes the final step in this cycle.

The reaction proceeds as follows: 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, donates its methyl group to enzyme-bound cob(I)alamin, forming this compound and tetrahydrofolate (THF). Subsequently, this compound transfers this methyl group to homocysteine, yielding methionine and regenerating cob(I)alamin.[5] This process is not only vital for methionine synthesis but also for the regeneration of THF, which is essential for the folate cycle and nucleotide synthesis.[3]

A deficiency in this compound leads to the "folate trap," where folate becomes trapped as 5-MTHF, which cannot be metabolized further. This functional folate deficiency impairs nucleotide synthesis, contributing to the megaloblastic anemia characteristic of vitamin B12 deficiency.[1]

Quantitative Impact of this compound on One-Carbon Metabolites

This compound status directly influences the concentrations of key metabolites in the one-carbon pathway. The following tables summarize quantitative data from clinical studies investigating the effects of this compound supplementation on plasma homocysteine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) levels.

| Study Population | Intervention | Duration | Baseline Homocysteine (µmol/L) | Post-intervention Homocysteine (µmol/L) | Percentage Change | Reference |

| Patients with MTHFR, MTR, and MTRR polymorphisms | Methylfolate, P5P, and this compound | 6 months | 18 (assumed average) | Not specified | -30.0% | [2] |

| Vitamin B12 deficient vegetarians | 1 mg this compound lozenge every second day | 16 weeks | 15.5 | 8.4 | -45.8% | [6][7] |

| Hemodialysis patients | 500 µg intravenous this compound twice/week + 10 mg/day folic acid | 4 months | 22.5 ± 15.6 | 10.2 ± 3.1 | -54.7% | [8] |

| Hemodialysis patients | 500 µg intravenous this compound twice/week | 3 weeks | Not specified | Not specified | -17.3 ± 8.4% | [9] |

| Study Population | Intervention | Duration | Baseline SAM (nmol/L) | Post-intervention SAM (nmol/L) | Baseline SAH (nmol/L) | Post-intervention SAH (nmol/L) | Baseline SAM:SAH Ratio | Post-intervention SAM:SAH Ratio | Reference |

| Cobalamin-deficient elderly | 1000 µ g/day oral cyanocobalamin | 3 months | 103 (median) | Not specified | 42 (median) | Lowered significantly | 2.5 (median) | Corrected | [10][11] |

| Rats with bacterial meningitis | Vitamin B12 adjuvant therapy | Not specified | ~2.5 (relative units) | ~3.4 (relative units) | ~0.6 (relative units) | ~0.6 (relative units) | ~4.2 | ~5.7 | [12] |

Signaling Pathways Influenced by this compound

Recent research has illuminated the role of this compound in modulating critical intracellular signaling pathways, particularly in the nervous system. These findings provide a molecular basis for the observed neurological benefits of this compound supplementation.

Erk1/2 and Akt/mTOR Signaling

Studies have demonstrated that this compound can promote neurite outgrowth and neuronal survival by activating the Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathways.[2][6][13] This activation is mediated through the methylation cycle, highlighting the downstream effects of a functional one-carbon metabolism.[2]

Experimental Protocols

Quantification of One-Carbon Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of key metabolites in the one-carbon pathway.[14]

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled analogs of the target metabolites (e.g., d4-SAM, d4-SAH, d3-methionine, d4-homocysteine).

-

Precipitate proteins by adding 100 µL of 10% trichloroacetic acid.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each metabolite and its internal standard.

Data Analysis: Quantify the concentration of each metabolite by calculating the ratio of the peak area of the analyte to its corresponding internal standard and comparing this to a standard curve generated with known concentrations of the metabolites.[13]

Global DNA Methylation Analysis by LC-MS/MS

This method provides a quantitative measure of the total 5-methylcytosine (B146107) (5mC) content in a DNA sample.[9][15][16]

DNA Extraction and Hydrolysis:

-

Extract genomic DNA from cells or tissues using a standard DNA extraction kit.

-

Quantify the extracted DNA using a spectrophotometer.

-

Enzymatically hydrolyze 1 µg of DNA to its constituent nucleosides using a DNA degradation enzyme mix (e.g., DNA Degradase Plus) overnight at 37°C.[8][15]

LC-MS/MS Analysis:

-

Separate the nucleosides (deoxycytidine, dC, and 5-methyldeoxycytidine, 5mdC) using a C18 reversed-phase column with an isocratic mobile phase (e.g., 90% water with 0.1% acetic acid and 10% acetonitrile with 0.1% acetic acid).[15]

-

Quantify dC and 5mdC using a triple quadrupole mass spectrometer in positive ion mode with MRM.

Calculation of Global DNA Methylation: Determine the percentage of global DNA methylation using the following formula: % 5mC = [5mdC / (5mdC + dC)] x 100

Visualizations of Key Pathways and Workflows

One-Carbon Metabolism Pathway

Experimental Workflow for Global DNA Methylation Analysis

Conclusion

This compound is a cornerstone of one-carbon metabolism, with its role as a cofactor for methionine synthase being paramount to cellular function. This guide has provided a comprehensive overview of its biochemical significance, its quantifiable impact on key metabolic intermediates, and its influence on critical signaling pathways. The detailed experimental protocols and visual representations of these complex processes are intended to serve as valuable resources for researchers and professionals in the fields of life sciences and drug development. A thorough understanding of the multifaceted role of this compound is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies targeting diseases associated with impaired one-carbon metabolism.

References

- 1. MTHFR polymorphisms and vitamin B12 deficiency: correlation between mthfr polymorphisms and clinical and laboratory findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine synthase - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Global Analysis of DNA Methylation by LC-MS [bio-protocol.org]

- 9. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]

- 10. Kinetic and thermodynamic characterization of the common polymorphic variants of human methionine synthase reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Akt/mammalian target of rapamycin signaling pathway regulates neurite outgrowth in cerebellar granule neurons stimulated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]

- 16. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Synthesis of Methylcobalamin: A Technical Guide for Researchers

Abstract: Methylcobalamin (MeCbl), the methylated form of vitamin B12, is a critical coenzyme in fundamental metabolic processes, most notably the methionine cycle. Its synthesis is a complex multi-step process that spans microbial biosynthesis of the core cobalamin structure to intricate intracellular trafficking and final enzymatic methylation in mammals. This technical guide provides an in-depth exploration of the biochemical pathways involved in this compound synthesis, tailored for researchers, scientists, and drug development professionals. It details the enzymatic reactions, intermediate compounds, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

This compound is one of the two active coenzyme forms of vitamin B12 in humans, the other being adenosylcobalamin. It plays a central role in one-carbon metabolism as a cofactor for methionine synthase (MS), the enzyme that catalyzes the remethylation of homocysteine to methionine.[1][2] This reaction is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation, which are essential for cellular function and epigenetic regulation.[2][3] A deficiency in this compound can lead to elevated homocysteine levels, a risk factor for various pathologies, and can disrupt the synthesis of methionine and SAM, impacting a wide range of cellular processes.

The journey to functional this compound is multifaceted. The intricate corrin (B1236194) ring structure of cobalamin is synthesized de novo exclusively by certain bacteria and archaea.[4][5] In humans, dietary cobalamin is absorbed and transported to cells, where it undergoes a complex intracellular processing pathway to be converted into its active coenzyme forms.[6][7] This guide will elucidate both the microbial biosynthesis of the foundational cobalamin molecule and the subsequent human intracellular pathway leading to the formation of this compound.

Microbial Biosynthesis of Cobalamin

The synthesis of the core cobalamin molecule is a remarkable feat of microbial biochemistry, involving approximately 30 enzymatic steps.[4] There are two primary routes for cobalamin biosynthesis: the aerobic and anaerobic pathways, which differ mainly in the timing of cobalt insertion into the corrin ring.[5]

The Aerobic Pathway

The aerobic pathway, found in organisms like Pseudomonas denitrificans, incorporates cobalt late in the synthesis. The key stages are:

-

Uroporphyrinogen III Synthesis: The pathway begins with the synthesis of uroporphyrinogen III from aminolevulinic acid, a common precursor for all tetrapyrroles, including heme and chlorophyll.[5][8]

-

Corrin Ring Formation and Methylation: A series of methylation reactions, catalyzed by SAM-dependent methyltransferases, adds methyl groups to the uroporphyrinogen III backbone.[8] This is followed by a ring contraction to form the characteristic corrin ring.

-

Cobalt Chelation: The cobalt ion is inserted into the corrin ring by a cobalt chelatase.[4]

-

Lower Ligand Synthesis and Attachment: The lower axial ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), is synthesized and attached to the cobinamide.[9]

-

Adenosylation: An adenosyl group is attached to the cobalt ion, forming adenosylcobalamin. This can then be converted to other forms of cobalamin.

The Anaerobic Pathway

The anaerobic pathway, present in bacteria such as Salmonella typhimurium and Propionibacterium shermanii, inserts cobalt early in the process.[8] The initial steps to uroporphyrinogen III are similar to the aerobic pathway. From there, cobalt is chelated to precorrin-2, and the subsequent methylation and ring contraction steps occur on the cobalt-containing intermediate.[5]

Human Intracellular Pathway of this compound Synthesis

In humans, dietary cobalamin, primarily in the forms of hydroxocobalamin (B81358) and cyanocobalamin (B1173554) from food sources, is absorbed and transported to cells bound to transcobalamin II (TCII).[10] Once inside the cell via receptor-mediated endocytosis, a complex and highly regulated intracellular pathway converts it to this compound in the cytoplasm.[7][11]

-

Lysosomal Release: In the lysosome, the TCII-cobalamin complex is degraded, and free cobalamin is released into the cytoplasm.[7]

-

Cytoplasmic Processing by MMACHC: In the cytoplasm, the MMACHC protein (also known as cblC) plays a crucial role in processing various forms of cobalamin. It catalyzes the decyanation of cyanocobalamin and the dealkylation of alkylcobalamins.[6][12] This processing step results in the reduction of the cobalt ion from Co(III) to Co(II).

-

Formation of Cob(I)alamin: The resulting cob(II)alamin is a key intermediate. It is further reduced to cob(I)alamin, a powerful nucleophile.[13]

-

Methylation by Methionine Synthase: The final step in this compound synthesis is catalyzed by methionine synthase (MS). MS binds cob(I)alamin and facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to the cobalt ion, forming this compound (MeCbl) and tetrahydrofolate (THF).[2][14] The newly formed MeCbl, still bound to MS, then donates its methyl group to homocysteine to produce methionine, regenerating cob(I)alamin for the next catalytic cycle.[13]

The following diagram illustrates the human intracellular pathway for this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the this compound synthesis pathway.

Table 1: Enzyme Kinetic Parameters for Human Methionine Synthase

| Parameter | Value | Organism/Source | Reference |

| Km (Homocysteine) | ~25 µM | Pig Liver | [15] |

| Km (5-Methyl-THF) | ~35 µM | Pig Liver | [15] |

| Turnover number (kcat) | ~20 s-1 | E. coli | [16] |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Table 2: Intracellular Cobalamin Concentrations in Cultured Human Cells

| Cell Line | Total Cobalamin (fmol/mg protein) | This compound (% of total) | Adenosylcobalamin (% of total) | Reference |

| Human Foreskin Fibroblasts (HFFs) | 167 ± 23 | 21.3 ± 3.5 | 48.7 ± 5.1 | [17] |

| Human Hepatoma (HepG2) | 245 ± 31 | 15.8 ± 2.9 | 55.2 ± 6.3 | [17] |

Note: Values are expressed as mean ± standard deviation. The percentage of other cobalamin forms (e.g., hydroxocobalamin, glutathionylcobalamin) is not shown.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Methionine Synthase Activity Assay (Spectrophotometric Method)

This protocol is adapted from the method described by Drummond et al. (1995) and measures the production of tetrahydrofolate (THF), which is converted to a stable derivative that can be quantified spectrophotometrically.[14][18]

Materials:

-

Potassium phosphate (B84403) buffer (1 M, pH 7.2)

-

Dithiothreitol (DTT) (500 mM)

-

S-adenosyl-L-methionine (AdoMet) (3.8 mM)

-

L-homocysteine (100 mM)

-

Hydroxocobalamin (OH₂Cbl) (500 µM)

-

(6R,S)-5-Methyltetrahydrofolate (CH₃-H₄folate) (250 µM)

-

5 N HCl in 60% formic acid

-

Spectrophotometer and temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture by combining the following in a microcentrifuge tube (final volume 1 ml, less the enzyme volume):

-

80 µL of 1 M potassium phosphate buffer, pH 7.2

-

40 µL of 500 mM DTT

-

4 µL of 3.8 mM AdoMet

-

4 µL of 100 mM L-homocysteine

-

80 µL of 500 µM OH₂Cbl

-

Distilled water to bring the volume to near 1 ml

-

-

Add the enzyme sample (e.g., purified methionine synthase or cell lysate). Prepare a blank reaction without the enzyme.

-

Incubate the mixture at 37°C for 5 minutes to activate the enzyme.

-

Initiate the reaction by adding 48 µL of 250 µM (6R,S)-CH₃-H₄folate.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of 5 N HCl in 60% formic acid.

-

Heat the mixture at 80°C for 10 minutes to convert the THF product to 5,10-methenyltetrahydrofolate (CH⁺=H₄folate).

-

Cool the reaction mixture to room temperature.

-

Centrifuge at high speed for 5 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate the enzyme activity using the extinction coefficient for CH⁺=H₄folate (26,500 M⁻¹cm⁻¹).

The following diagram outlines the workflow for the methionine synthase activity assay.

Quantification of this compound and Other Cobalamins by HPLC

This protocol provides a general framework for the separation and quantification of different cobalamin forms using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.[1][19][20]

Materials:

-

C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV-Vis detector

-

Mobile Phase A: Aqueous buffer (e.g., 0.02 M phosphoric acid, pH adjusted)

-

Mobile Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Cobalamin standards (this compound, cyanocobalamin, hydroxocobalamin, adenosylcobalamin)

-

Samples (e.g., cell extracts, purified protein solutions)

Procedure:

-

Sample Preparation:

-

Extract cobalamins from the biological matrix. This may involve cell lysis, protein precipitation (e.g., with ethanol (B145695) or acetone), and centrifugation.

-

Protect samples from light throughout the procedure as cobalamins are light-sensitive.

-

Filter the final extract through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the initial mobile phase composition.

-

Use an isocratic or gradient elution method. A typical starting point for isocratic elution is a mixture of mobile phase A and B (e.g., 65:35 v/v).[21]

-

Set the flow rate (e.g., 0.5-1.0 mL/min).

-

Set the UV-Vis detector to monitor at a wavelength where cobalamins absorb strongly (e.g., 361 nm or 550 nm).

-

-

Standard Curve:

-

Prepare a series of standard solutions of each cobalamin form of known concentrations.

-

Inject the standards and generate a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the prepared samples.

-

Identify the cobalamin peaks based on their retention times compared to the standards.

-

Quantify the amount of each cobalamin in the sample using the calibration curve.

-

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[22][23]

Conclusion

The biochemical synthesis of this compound is a sophisticated and essential process. From the de novo synthesis of the intricate cobalamin molecule by microorganisms to the highly regulated intracellular trafficking and final methylation in human cells, each step is critical for maintaining cellular homeostasis. The central role of this compound in one-carbon metabolism underscores its importance in health and disease. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for researchers in academia and industry. Further investigation into the regulation of this pathway and the development of novel therapeutic strategies targeting cobalamin metabolism hold significant promise for addressing a range of human diseases.

References

- 1. Determination of Active Vitamin B12 (Cobalamin) in Dietary Supplements and Ingredients by Reversed-phase Liquid Chromatography (P13-040-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Illuminating the black box of B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The human B12 trafficking protein CblC processes nitrocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Figure 1. [Intracellular metabolism of cobalamin. The...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. proteopedia.org [proteopedia.org]

- 14. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 15. Purification and kinetic mechanism of a mammalian methionine synthase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accurate assessment and identification of naturally occurring cellular cobalamins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. noveltyjournals.com [noveltyjournals.com]

- 21. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]

- 23. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Methylcobalamin as a Cofactor for Methionine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a pivotal enzyme in cellular metabolism, positioned at the intersection of the folate and methionine cycles.[1] This enzyme catalyzes the remethylation of homocysteine to methionine, a reaction essential for the synthesis of proteins and the universal methyl donor, S-adenosylmethionine (SAM).[2][3] The catalytic activity of methionine synthase is critically dependent on its cofactor, methylcobalamin, an active form of vitamin B12.[4][5] This technical guide provides an in-depth exploration of the role of this compound in the function of methionine synthase, including its biochemical mechanism, relevant experimental protocols, and the implications of its deficiency.

The Biochemical Role of this compound in the Methionine Synthase Catalytic Cycle

The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[6] this compound acts as an intermediate carrier of this methyl group. The catalytic cycle can be summarized in two main steps:

-

Methyl Group Transfer to Cobalamin: The cobalt atom in the enzyme-bound cobalamin, in its +1 oxidation state (Cob(I)alamin), acts as a potent nucleophile.[5] It attacks the methyl group of 5-methyltetrahydrofolate, forming this compound (MeCbl) and releasing tetrahydrofolate (THF).[5][6]

-

Methyl Group Transfer to Homocysteine: The methyl group from this compound is then transferred to the sulfur atom of homocysteine, which is coordinated to a zinc ion within the enzyme's active site. This step regenerates the Cob(I)alamin form of the cofactor and produces methionine.[7]

This cycle ensures the continuous regeneration of methionine and THF, which are vital for numerous cellular processes, including DNA synthesis and methylation reactions.[6][8]

Reductive Activation of Methionine Synthase

The Cob(I)alamin form of the cofactor is highly reactive and susceptible to oxidation, which can lead to the formation of the inactive Cob(II)alamin state.[7] To maintain enzymatic activity, a reactivation mechanism is required. This process, known as reductive activation, involves the methylation of Cob(II)alamin by S-adenosylmethionine (SAM), which acts as a methyl donor to restore the active this compound form.[9][10] This reactivation is catalyzed by methionine synthase reductase.[10]

Quantitative Data

The following tables summarize key quantitative data related to methionine synthase activity and associated metabolites.

| Parameter | Value | Species/Conditions | Reference |

| Enzyme Kinetics | |||

| Km for 5-Methyltetrahydrofolate | ~25-50 µM | E. coli | [11] |

| Km for Homocysteine | ~1-20 µM | E. coli | [11] |

| Turnover Number (kcat) | ~19 s⁻¹ | E. coli, 25°C | [11] |

| Physiological Concentrations | |||

| Plasma Homocysteine (Normal) | 5-15 µmol/L | Human | [12][13] |

| Plasma Homocysteine (Hyperhomocysteinemia) | >15 µmol/L | Human | [12] |

| Plasma Methionine | 20-40 µmol/L | Human | [14] |

| Impact of Vitamin B12 Deficiency | |||

| Methionine Synthase Activity | Significantly decreased | B12-deficient rats | [15] |

| Plasma Homocysteine | Elevated | Humans with B12 deficiency | [3] |

| Urinary Methylmalonic Acid | Increased | B12-deficient rats | [15] |

Experimental Protocols

Assay for Methionine Synthase Activity

This protocol is based on the quantification of tetrahydrofolate (THF), a product of the methionine synthase reaction, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 10 mM dithiothreitol (B142953) (DTT) and 1 mM propyl gallate.

-

Substrates: S-adenosyl-L-methionine (SAM), L-homocysteine, 5-methyltetrahydrofolate (5-MTHF).

-

Reducing Agent: Dithiothreitol (DTT).

-

Stop Solution: 1 M perchloric acid.

-

HPLC system with a fluorescence detector (Excitation: 295 nm, Emission: 365 nm).

-

C18 reverse-phase HPLC column.

-

Mobile Phase: 50 mM potassium phosphate buffer, pH 5.5, with a methanol (B129727) gradient.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, SAM, L-homocysteine, and the enzyme source. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 5-MTHF.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Filter the supernatant through a 0.45 µm filter.

-

Inject an aliquot of the filtered supernatant into the HPLC system.

-

Quantify the THF peak by comparing its area to a standard curve of known THF concentrations.

-

Calculate the enzyme activity as nmol of THF produced per minute per mg of protein.

Quantification of Plasma Homocysteine

This protocol describes the measurement of total plasma homocysteine using HPLC with fluorescence detection after reduction and derivatization.

Materials:

-

Plasma sample collected in an EDTA tube.

-

Reducing Agent: 10% (w/v) tri-n-butylphosphine (TBP) in dimethylformamide.

-

Precipitating Agent: 10% (w/v) trichloroacetic acid (TCA) containing an internal standard (e.g., N-acetyl-L-cysteine).

-

Derivatizing Agent: 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) in borate (B1201080) buffer.

-

HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm).

-

C18 reverse-phase HPLC column.

-

Mobile Phase: Acetonitrile gradient in a phosphate buffer.

Procedure:

-

To 100 µL of plasma, add 10 µL of the reducing agent (TBP solution). Incubate at room temperature for 30 minutes to reduce disulfide bonds.

-

Add 100 µL of the precipitating agent (TCA with internal standard) to deproteinize the sample. Vortex and centrifuge.

-

Transfer the supernatant to a new tube.

-

Add the derivatizing agent (SBD-F solution) and incubate at 60°C for 1 hour.

-

Cool the sample to room temperature.

-

Inject an aliquot into the HPLC system.

-

Quantify the homocysteine-SBD derivative peak relative to the internal standard peak. Calculate the concentration based on a standard curve.

Quantification of Methionine in Biological Samples

This protocol outlines a method for methionine quantification using HPLC after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[16]

Materials:

-

Biological sample (e.g., plasma, cell lysate).

-

Deproteinizing Agent: Perchloric acid.

-

Derivatizing Agent: o-phthalaldehyde (OPA) reagent.

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

C18 reverse-phase HPLC column.[16]

-

Mobile Phase: A gradient of methanol and sodium acetate (B1210297) buffer.[16]

Procedure:

-

Deproteinize the sample by adding perchloric acid, followed by centrifugation.

-

Neutralize the supernatant with potassium carbonate.

-

In an autosampler vial, mix the sample supernatant with the OPA derivatizing reagent. Allow the reaction to proceed for a short, defined time (e.g., 2 minutes).[17]

-

Inject the derivatized sample into the HPLC system.

-

Identify and quantify the methionine-OPA adduct peak based on its retention time and fluorescence signal compared to a methionine standard curve.[18]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Methionine Cycle and its link to the Folate Cycle.

Caption: Catalytic and reactivation cycles of Methionine Synthase.

Caption: General workflow for HPLC-based analysis of metabolites.

Conclusion

This compound is an indispensable cofactor for methionine synthase, enabling the enzyme to perform its crucial role in one-carbon metabolism. Understanding the intricate details of its function, the quantitative aspects of the pathway, and the methodologies for its study are paramount for researchers in basic science and drug development. Deficiencies in this compound or disruptions in the methionine synthase cycle have been implicated in various pathological conditions, highlighting the importance of this enzyme as a potential therapeutic target. The protocols and data presented in this guide offer a comprehensive resource for professionals working in this vital area of biochemical and clinical research.

References

- 1. labtest.com.br [labtest.com.br]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 10. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Participation of cob(I) alamin in the reaction catalyzed by methionine synthase from Escherichia coli: a steady-state and rapid reaction kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lab Test: Homocysteine Level [ebmconsult.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Extremely low activity of methionine synthase in vitamin B-12-deficient rats may be related to effects on coenzyme stabilization rather than to changes in coenzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Physicochemical Properties of Methylcobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin, an active and naturally occurring coenzyme form of vitamin B12, is a vital molecule in human physiology.[1][2] It plays a crucial role as a cofactor for methionine synthase, an enzyme essential for the conversion of homocysteine to methionine, and is also involved in the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor.[3][4] Its intricate structure, featuring a central cobalt atom within a corrin (B1236194) ring, gives rise to a unique set of spectroscopic and physicochemical properties that are fundamental to its biological function and analytical characterization.[4][5] This technical guide provides an in-depth exploration of the spectroscopic analysis and key properties of this compound, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound presents as bright red crystals and is soluble in water.[1] It is one of the two coenzyme forms of vitamin B12, the other being adenosylcobalamin.[2] A key structural feature is the cobalt-carbon bond, which is susceptible to photolytic cleavage.[6][7][8] This light sensitivity is a critical consideration in its handling and formulation.[7][8]

Spectroscopic Analysis

The complex structure of this compound lends itself to a variety of spectroscopic techniques for its characterization and quantification.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectrophotometry is a widely used method for the quantitative determination of this compound, particularly in pharmaceutical formulations.[1][9] The UV-Vis spectrum of this compound is characterized by distinct absorption bands, with the exact maxima varying slightly depending on the solvent and the presence of other substances.

| Wavelength (λmax) | Solvent/Context | Reference |

| 264 nm | In the presence of epalrestat | [1] |

| 351 nm | In distilled water (for simultaneous estimation with duloxetine) | [1] |

| 351 nm | In distilled water (for simultaneous estimation with amitriptyline (B1667244) hydrochloride) | [1] |

| 353 nm | In injections | [1][10] |

| 354 nm | In methanol (B129727) (for simultaneous estimation with Epalrestat) | [3] |

Experimental Protocol: UV-Vis Spectrophotometric Estimation

A common method for the estimation of this compound in pharmaceutical dosage forms involves the following steps:

-

Standard Solution Preparation: A standard stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as distilled water or methanol, to a specific concentration (e.g., 100 µg/ml).

-

Working Standard Solutions: Serial dilutions are made from the stock solution to prepare working standards of various concentrations (e.g., 10-50 µg/ml).[1]

-

Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of this compound is accurately weighed and dissolved in the chosen solvent. The solution is then sonicated and filtered to remove any insoluble excipients. For injections, the formulation is diluted directly with the solvent.[1][10]

-

Spectrophotometric Measurement: The absorbance of the standard and sample solutions is measured at the predetermined λmax (e.g., 353 nm) using a UV-Vis spectrophotometer, with the solvent as a blank.[1][10]

-

Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with that of the standard solution or by using a calibration curve generated from the working standards.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ⁵⁹Co NMR have been employed to study its structure and the influence of axial ligands.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the protons in the molecule, including those of the methyl group attached to the cobalt atom and the benzimidazole (B57391) moiety.[4][11]

⁵⁹Co NMR Spectroscopy

⁵⁹Co NMR is particularly informative for studying the environment of the central cobalt atom. The chemical shifts and coupling parameters are highly sensitive to the nature of the axial ligands and the overall geometry of the coordination complex.[12]

| Nucleus | Key Observations | Reference |

| ¹H | Resonances of the benzimidazole group and the axial methyl group are sensitive to the electron-donating ability of the alkyl group. | [11] |

| ⁵⁹Co | Coupling parameters show high sensitivity to the type of ligands attached to the cobalt atom and the crystallization history of the sample. | [12] |

Raman Spectroscopy

Raman spectroscopy provides insights into the vibrational modes of the this compound molecule, particularly the Co-C bond and the vibrations of the corrin ring.[5][13] Near-IR FT-Raman spectroscopy has been instrumental in observing the Co-CH₃ stretching band, which is correlated to the Co-C bond strength.[13]

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |

| Co-CH₃ stretch | ~500 | Correlates to Co-C bond strength. | [13] |

| Corrin ring vibrations | 1149 - 1574 | Characteristic of the corrin macrocycle. | [5] |

| CH₃ rocking vibration | 733 | Assignment for the methyl group. | [5] |

Experimental Protocol: Near-IR FT-Raman Spectroscopy

-

Sample Preparation: Aqueous solutions of this compound are prepared at a suitable concentration (e.g., 15 mM).[13] For solid-state analysis, crystalline samples are used.

-

Instrumentation: A near-infrared Fourier-transform Raman spectrometer is used for analysis.

-

Data Acquisition: Spectra are acquired by irradiating the sample with a near-infrared laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational bands of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study the chiroptical properties of this compound, providing information about its three-dimensional structure and electronic transitions.[14][15] The CD spectrum of this compound, like its absorption spectrum, is complex, with multiple electronic transitions contributing to the observed bands.[14][16]

Fluorescence Spectroscopy

While most cobalamins are not strongly fluorescent, fluorescence from the ππ* state of the corrin ring has been reported for some derivatives.[17] The fluorescence quantum yield for this compound is very low, estimated to be between 5 x 10⁻⁶ and 8 x 10⁻⁶.[17]

Role in the Methionine Synthase Cycle

This compound is a critical cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is a key step in the one-carbon metabolism pathway.

Caption: The role of this compound in the methionine synthase cycle.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound involves several key stages, from sample preparation to data interpretation.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic and physicochemical properties of this compound are intrinsically linked to its complex structure and vital biological role. A thorough understanding of these characteristics, facilitated by techniques such as UV-Vis, NMR, and Raman spectroscopy, is essential for its analysis, quality control in pharmaceutical formulations, and for advancing research into its therapeutic applications. The data and methodologies presented in this guide serve as a comprehensive resource for professionals engaged in the study and development of this important vitamin B12 coenzyme.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. High Resolution Crystal Structure of the this compound Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solid and liquid phase 59Co NMR studies of cobalamins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electronically excited states of vitamin B12 and this compound: theoretical analysis of absorption, CD, and MCD data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Dawn of a Vitamer: A Technical History of Methylcobalamin's Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery and history of methylcobalamin, a crucial B12 vitamer. This document details the scientific journey from the initial isolation of vitamin B12 to the identification and characterization of its biologically active methyl derivative.

Introduction

The story of vitamin B12 is a testament to the relentless pursuit of scientific understanding, culminating in the discovery of a family of cobalt-containing compounds essential for human health. While the anti-pernicious anemia factor, cyanocobalamin (B1173554), was first isolated in 1948, it was later understood to be a stable artifact of the isolation process. The true biologically active forms within the body are its coenzyme derivatives. Among these, this compound (MeCbl) holds a paramount role, particularly in the crucial methylation reactions necessary for life. This technical guide provides an in-depth exploration of the discovery and history of this compound, focusing on the key experiments, methodologies, and quantitative data that established its significance as a vital B12 vitamer.

From "Extrinsic Factor" to Crystalline Vitamin B12: A Prelude

The journey to this compound began with the broader quest to understand and treat pernicious anemia. In the 1920s, physicians George Minot and William Murphy demonstrated that a diet rich in raw liver could effectively treat this otherwise fatal disease, hinting at an "extrinsic factor" present in food. This spurred a decades-long effort to isolate this factor.

In 1948, two independent groups, Karl Folkers and his team at Merck in the United States and E. Lester Smith and his group at Glaxo in the United Kingdom, almost simultaneously announced the isolation of the anti-pernicious anemia factor in a crystalline form, which they named vitamin B12. This bright red, cobalt-containing compound was initially isolated as cyanocobalamin due to the use of cyanide during the purification process, which stabilized the molecule. The groundbreaking work on the complex structure of vitamin B12 was later accomplished by Dorothy Hodgkin, for which she was awarded the Nobel Prize in Chemistry in 1964.

The Unveiling of the Coenzyme Forms

The isolation of cyanocobalamin was a monumental achievement, but it soon became apparent that it was not the form in which the vitamin functioned within the body's enzymes. In the late 1950s, Horace A. Barker and his colleagues at the University of California, Berkeley, were investigating the metabolism of the bacterium Clostridium tetanomorphum. Their work led to the isolation of the first known coenzyme form of vitamin B12, adenosylcobalamin (then called coenzyme B12). This discovery was a paradigm shift, revealing that vitamin B12 acted as a carrier of a reactive adenosyl group in enzymatic reactions. This opened the door to the search for other coenzyme forms of this versatile vitamin.

The Emergence of this compound: A New Vitamer is Found

The trail leading to the discovery of this compound as a naturally occurring and biologically significant vitamer was paved by studies on methionine biosynthesis. It was known that the synthesis of the essential amino acid methionine from homocysteine required a methyl group donor and was dependent on vitamin B12.

The First Isolation from a Natural Source

The definitive evidence for the natural occurrence of this compound came in 1964 from the work of K. Lindstrand at the University of Lund, Sweden. In a landmark paper published in Nature, Lindstrand reported the isolation of a new vitamin B12 analogue from calf liver, which was identified as this compound.[1][2] This was the first time that this compound was isolated from a natural source, confirming it was not just a synthetic curiosity but a genuine biological molecule. A more detailed account of the isolation procedure was published by Lindstrand in Acta Chemica Scandinavica in 1965.[3]

Early Synthesis and Enzymatic Activity

Prior to its isolation from natural sources, this compound had been prepared by partial synthesis.[4] Its biological significance was hinted at by the work of Guest and colleagues, who demonstrated that synthetic this compound was active in the enzymatic synthesis of methionine in extracts of an Escherichia coli mutant.[4] This provided a crucial link between this specific chemical form of vitamin B12 and a fundamental metabolic pathway.

Key Experimental Protocols: Unraveling the Discovery

The identification of this compound relied on a combination of meticulous extraction procedures, chromatographic separation techniques, and sensitive detection methods available in the mid-20th century.

Isolation and Purification of this compound from Calf Liver (Lindstrand, 1964 & 1965)

Experimental Workflow for the Isolation of this compound

Caption: A diagram illustrating the probable workflow for the initial isolation and purification of this compound from natural sources.

Methodology Details:

-

Extraction: The initial step likely involved homogenizing fresh calf liver in an aqueous buffer. To separate the cobalamins from the vast excess of proteins, a phenol extraction was a common method. The cobalamins would partition into the phenol layer, which could then be separated from the aqueous phase containing the denatured proteins. The cobalamins were then back-extracted into an aqueous phase.

-

Column Chromatography: The aqueous extract containing a mixture of cobalamins was then subjected to column chromatography for initial purification and separation. Adsorbents like alumina or cellulose (B213188) were commonly used. Different cobalamins would be eluted using a gradient of solvents, allowing for the separation of different vitamers based on their polarity.

-

Paper Chromatography: This was a crucial technique for the fine separation of the different B12 vitamers. The partially purified cobalamin fractions were spotted onto paper strips, and a solvent system was allowed to travel up the paper by capillary action. Different cobalamins would migrate at different rates, resulting in their separation into distinct bands.

-

Detection and Identification:

-

Bioautography: A highly sensitive and specific method used at the time was bioautography. After separation by paper chromatography, the paper was laid on a culture medium seeded with a mutant strain of Escherichia coli that required vitamin B12 for growth.[1][5][6] The areas on the chromatogram containing biologically active B12 vitamers would support the growth of the bacteria, creating visible zones of growth. This allowed for the identification of the active compounds.

-

Spectroscopic Analysis: Once isolated, the compound was subjected to ultraviolet-visible (UV-Vis) spectroscopy. The absorption spectrum of the isolated compound was compared with that of synthetically prepared this compound to confirm its identity.

-

Early Synthetic Methods for this compound

Several methods for the chemical synthesis of this compound were developed, which were crucial for confirming the structure of the naturally isolated compound and for producing standards for comparison. One common method involved the reduction of cyanocobalamin or hydroxocobalamin, followed by methylation.

General Synthesis Scheme for this compound

Caption: A simplified diagram showing a common synthetic route to this compound from other cobalamin forms.

Quantitative Data from Early Studies

Modern analytical techniques, however, have allowed for the precise quantification of this compound in various biological samples. For instance, a study on the characterization of this compound from Spirulina platensis using modern methods reported a concentration of 38.5 ± 2 µ g/100 g of dry biomass by microbiological assay and 35.7 ± 2 µ g/100 g by chemiluminescence assay.[7] These later studies highlight the advancements in analytical capabilities since the initial discovery.

A more recent study on a revised "mild" extraction procedure for liver tissue reported the following composition of cobalamins in rat liver: 35% this compound, 37% adenosylcobalamin, 15% hydroxocobalamin, and 13% cyanocobalamin.[8][9][10] This suggests that this compound is a major vitamer in the liver, a fact that may have been underestimated in earlier studies due to harsher extraction methods that could lead to its degradation.[8][9][10]

Table 1: Comparison of Cobalamin Forms in Rat Liver using a "Mild" Extraction Protocol

| Cobalamin Vitamer | Percentage of Total Cobalamin |

| This compound | 35% |

| Adenosylcobalamin | 37% |

| Hydroxocobalamin | 15% |

| Cyanocobalamin | 13% |

Source: Adapted from Fedosov et al. (2023).[8][9][10]

The Role of this compound in the Methionine Synthase Pathway

The discovery of this compound was intrinsically linked to its role as a coenzyme for methionine synthase (also known as 5-methyltetrahydrofolate-homocysteine methyltransferase). This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate. This reaction is vital for the synthesis of an essential amino acid and for the regeneration of the active form of folate.

The Methionine Synthase Cycle

Caption: A diagram of the methionine synthase cycle, highlighting the central role of this compound in methyl group transfer.

In this cycle, the cobalt atom of the cobalamin cofactor cycles between the +1 (cob(I)alamin) and +3 (this compound) oxidation states. The highly nucleophilic cob(I)alamin abstracts a methyl group from 5-methyltetrahydrofolate to form this compound. The methyl group is then transferred from this compound to homocysteine to generate methionine, regenerating the cob(I)alamin form of the enzyme.

Conclusion

The discovery of this compound as a naturally occurring and biologically active vitamer of vitamin B12 was a pivotal moment in our understanding of one-carbon metabolism. The meticulous work of researchers like K. Lindstrand, building upon the foundational discoveries of the broader vitamin B12 field, unveiled a new layer of complexity and elegance in the biochemical roles of this essential nutrient. The early experimental techniques, though lacking the sophistication of modern methods, were instrumental in isolating and identifying this crucial coenzyme. This historical journey from the treatment of pernicious anemia to the elucidation of specific enzymatic mechanisms underscores the importance of fundamental research in driving advances in nutrition, biochemistry, and medicine. The knowledge of this compound's unique functions continues to inform research into various health conditions and the development of targeted nutritional and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. ISOLATION OF this compound FROM NATURAL SOURCE MATERIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of this compound from liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. [PDF] Microbiological assay of vitamin B12 with a mutant strain of Escherichia coli. | Semantic Scholar [semanticscholar.org]

- 6. Microbiological assay of vitamin B12 with a mutant strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification, identification, and characterization of this compound from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.au.dk [pure.au.dk]

- 9. pure.au.dk [pure.au.dk]

- 10. pure.au.dk [pure.au.dk]

A Technical Guide to the Physiological Functions of Methylcobalamin Beyond Neuroprotection

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: While methylcobalamin, the active coenzyme form of vitamin B12, is widely recognized for its neuroprotective functions, its physiological significance extends far beyond the nervous system. This technical guide elucidates the core, non-neurological roles of this compound, focusing on its integral functions in one-carbon metabolism, cardiovascular health, and immune modulation. By synthesizing data from key experimental studies, this paper provides a detailed examination of the biochemical pathways, cellular effects, and systemic impact of this compound. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols from cited literature are provided, and critical signaling pathways are visualized to offer a comprehensive resource for advanced research and therapeutic development.

Core Physiological Function: One-Carbon Metabolism and Epigenetic Regulation

This compound is a central figure in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of DNA, amino acids, and the generation of methyl groups for epigenetic regulation.[1][2] Its primary role in this context is as an indispensable cofactor for the cytosolic enzyme methionine synthase (MS).[1][3]

The methionine synthase reaction links two critical metabolic cycles: the folate cycle and the methionine cycle.[4] In this reaction, this compound facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the circulating active form of folate, to homocysteine.[4][5] This process simultaneously regenerates tetrahydrofolate (THF), which is vital for nucleotide synthesis (the synthesis of purines and pyrimidines for DNA and RNA), and converts homocysteine into the essential amino acid methionine.[3][6]

The methionine produced is subsequently converted into S-adenosylmethionine (SAM).[7] SAM is the universal methyl donor for a vast number of methylation reactions that are critical for cellular function, including:

-

DNA Methylation: The transfer of methyl groups to DNA is a primary epigenetic mechanism that regulates gene expression without altering the DNA sequence itself.[8][9] this compound can act as a direct methyl donor for DNA methylation and influences the process by ensuring the production of SAM.[10] A deficiency in methyl nutrients, including B12, can disrupt SAM synthesis and lead to aberrant DNA methylation patterns.[9]

-